molecular formula C8H7F2NO2 B15239066 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid

2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid

Cat. No.: B15239066
M. Wt: 187.14 g/mol
InChI Key: OEUKSOQZTWPKMT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of acetic acid where two hydrogen atoms are replaced by fluorine atoms and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 5-methylpyridine with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(5-methylpyridin-2-yl)acetic acid
  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid is unique due to the specific positioning of the fluorine atoms and the methylpyridinyl group. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c1-5-2-6(4-11-3-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)

InChI Key

OEUKSOQZTWPKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C(=O)O)(F)F

Origin of Product

United States

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